molecular formula C8H13NO3 B7576512 N-(1,4-dioxan-2-ylmethyl)prop-2-enamide

N-(1,4-dioxan-2-ylmethyl)prop-2-enamide

Cat. No. B7576512
M. Wt: 171.19 g/mol
InChI Key: WIIHCLWZHFCAPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,4-dioxan-2-ylmethyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is synthesized using a specific method and has unique biochemical and physiological effects that have been studied extensively.

Mechanism of Action

The mechanism of action of N-(1,4-dioxan-2-ylmethyl)prop-2-enamide is not fully understood, but it is believed to work by inhibiting specific enzymes involved in various cellular processes. This inhibition results in the disruption of cellular functions, leading to the inhibition of cell growth and proliferation. Additionally, N-(1,4-dioxan-2-ylmethyl)prop-2-enamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(1,4-dioxan-2-ylmethyl)prop-2-enamide has various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and microorganisms. This compound has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, N-(1,4-dioxan-2-ylmethyl)prop-2-enamide has been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,4-dioxan-2-ylmethyl)prop-2-enamide in lab experiments is its ability to inhibit the growth of cancer cells and microorganisms, making it a potential treatment for various diseases. Additionally, this compound has been shown to have low toxicity, making it a safe option for use in lab experiments. However, one limitation of using N-(1,4-dioxan-2-ylmethyl)prop-2-enamide is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(1,4-dioxan-2-ylmethyl)prop-2-enamide, including its potential use in drug delivery systems, its effectiveness against various types of cancer, and its potential use as an antimicrobial agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Further research is also needed to improve the solubility of N-(1,4-dioxan-2-ylmethyl)prop-2-enamide, making it easier to work with in lab experiments.

Synthesis Methods

N-(1,4-dioxan-2-ylmethyl)prop-2-enamide is synthesized using a specific method that involves the reaction of 3-methylbut-2-en-1-ol with N-(2-hydroxyethyl)glycine in the presence of a catalyst. This reaction results in the formation of N-(1,4-dioxan-2-ylmethyl)prop-2-enamide, which is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(1,4-dioxan-2-ylmethyl)prop-2-enamide has various scientific research applications, including its potential use as a drug delivery system, a bioactive molecule, and a catalyst in organic synthesis. This compound has been studied extensively for its potential use in cancer treatment, as it has shown promising results in inhibiting the growth of cancer cells. Additionally, N-(1,4-dioxan-2-ylmethyl)prop-2-enamide has been studied for its potential use as an antimicrobial agent, as it has shown activity against various microorganisms.

properties

IUPAC Name

N-(1,4-dioxan-2-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-8(10)9-5-7-6-11-3-4-12-7/h2,7H,1,3-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIHCLWZHFCAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1COCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4-dioxan-2-ylmethyl)prop-2-enamide

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